2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
Description
The compound 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide features a thiazole core substituted with a 3-methoxyphenyl group at position 2 and an acetamide linker connecting to a 1-methylindole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C21H19N3O2S/c1-24-10-9-17-18(7-4-8-19(17)24)23-20(25)12-15-13-27-21(22-15)14-5-3-6-16(11-14)26-2/h3-11,13H,12H2,1-2H3,(H,23,25) |
InChI Key |
VQMJJDWMDANJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 1-methylindole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents such as acetic acid and ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. These interactions lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Insights :
- The target compound’s thiazole and acetamide groups are critical for bioactivity, as seen in MAO inhibitors (4a) and glucokinase activators (22). The 3-methoxyphenyl group may enhance membrane permeability due to its moderate lipophilicity [1][13].
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors/Acceptors | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | ~395.45 | ~2.8 | 2 HBD, 4 HBA | Moderate (aqueous) |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Compound 6) | 380.34 | 3.5 | 1 HBD, 5 HBA | Low (lipophilic) |
| Mirabegron (MBG) | 396.51 | 2.1 | 3 HBD, 5 HBA | High |
| 2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide (Compound 18) | 447.49 | 2.9 | 2 HBD, 6 HBA | Moderate |
Notes:
- Higher LogP values (e.g., Compound 6) correlate with enhanced membrane permeability but may reduce aqueous solubility.
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